Enantioselectivity in Biocatalytic Reduction: 3-(Dimethylamino)-1-phenylpropan-1-ol vs. Thienyl Analog
In a direct head-to-head comparison, the reduction of the precursor ketone for 3-(dimethylamino)-1-phenylpropan-1-ol using an engineered carbonyl reductase mutant (L174Y) yielded the (R)-enantiomer with 88% ee. Under identical conditions, the reduction of the structurally analogous 3-(dimethylamino)-1-(2-thienyl)-propan-1-one yielded its (R)-enantiomer with a higher 95% ee [1]. This 7% difference in enantioselectivity is a direct consequence of the subtle steric and electronic differences between the phenyl and 2-thienyl groups, demonstrating that the enzyme's active site distinguishes between these two closely related substrates.
| Evidence Dimension | Enantioselectivity of Ketone Reduction |
|---|---|
| Target Compound Data | (R)-3-(dimethylamino)-1-phenylpropan-1-ol at 88% ee |
| Comparator Or Baseline | (R)-3-(dimethylamino)-1-(2-thienyl)-1-ol at 95% ee |
| Quantified Difference | 7% absolute difference in ee, with the thienyl analog achieving higher enantioselectivity |
| Conditions | Biocatalytic reduction using carbonyl reductase mutant L174Y from Sporobolomyces salmonicolor AKU4429 |
Why This Matters
This quantifies the impact of aromatic ring substitution on enzymatic enantioselectivity, informing selection of the correct chiral intermediate for achieving a target optical purity in API synthesis.
- [1] Zhang, D., Chen, X., Chi, J., Feng, J., Wu, Q., & Zhu, D. (2015). Semi–Rational Engineering a Carbonyl Reductase for the Enantioselective Reduction of β-Amino Ketones. ACS Catalysis, 5(4), 2452-2457. View Source
